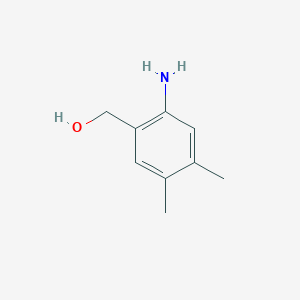
1H-1,2,3-Triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Vorbereitungsmethoden
1H-1,2,3-Triazole-5(4H)-thione can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with ethyl acetoacetate under acidic conditions. Another method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. Industrial production often employs these methods due to their efficiency and high yield.
Cyclization of Thiosemicarbazide: This method involves the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.
Reaction with Carbon Disulfide: Hydrazine derivatives react with carbon disulfide to form dithiocarbazate intermediates, which then undergo cyclization to yield the desired triazole compound.
Analyse Chemischer Reaktionen
1H-1,2,3-Triazole-5(4H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent. It has shown promise in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides. It is also employed in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole-5(4H)-thione varies depending on its application. In biological systems, the compound often interacts with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with essential metabolic pathways. In cancer treatment, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole-5(4H)-thione can be compared with other triazole derivatives, such as 1H-1,2,3-Triazole and 1H-1,2,4-Triazole. While all these compounds share a similar triazole ring structure, they differ in their chemical properties and applications.
1H-1,2,3-Triazole: This compound is widely used in click chemistry and has applications in drug discovery and materials science. It is known for its stability and ability to form strong hydrogen bonds.
1H-1,2,4-Triazole: This derivative is commonly used in the synthesis of pharmaceuticals and agrochemicals. It has a different nitrogen arrangement in the ring, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry. The compound’s potential biological activities make it a promising candidate for the development of new pharmaceuticals and agrochemicals. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C2H3N3S |
|---|---|
Molekulargewicht |
101.13 g/mol |
IUPAC-Name |
1,4-dihydrotriazole-5-thione |
InChI |
InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H2,(H,3,4,6) |
InChI-Schlüssel |
BDAOOMQRIMJBNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=S)NN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)

![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)




